molecular formula C5H12O2S B14498754 1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol CAS No. 64743-40-4

1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol

Cat. No.: B14498754
CAS No.: 64743-40-4
M. Wt: 136.21 g/mol
InChI Key: APJFTFLKPOGWAG-UHFFFAOYSA-N
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Description

1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol is an organic compound with the molecular formula C5H12O2S It is a thioether alcohol, characterized by the presence of both a thioether (sulfanyl) group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol can be synthesized through several methods. One common route involves the reaction of 2-methoxyethanethiol with ethylene oxide under basic conditions. The reaction proceeds as follows:

CH3OCH2CH2SH+CH2CH2OCH3OCH2CH2SCH2CH2OH\text{CH}_3\text{OCH}_2\text{CH}_2\text{SH} + \text{CH}_2\text{CH}_2\text{O} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_2\text{SCH}_2\text{CH}_2\text{OH} CH3​OCH2​CH2​SH+CH2​CH2​O→CH3​OCH2​CH2​SCH2​CH2​OH

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction is carried out at elevated temperatures and pressures to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides and sulfones. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide.

    Reduction: The hydroxyl group can be reduced to form the corresponding ether.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethers.

    Substitution: Alkyl halides.

Scientific Research Applications

1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol involves its interaction with various molecular targets. The thioether group can undergo oxidation to form reactive intermediates, which can interact with biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 2-[(2-Methoxyethyl)sulfanyl]ethan-1-ol
  • 1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethane
  • 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride

Comparison: 1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol is unique due to the presence of both a thioether and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications.

Properties

CAS No.

64743-40-4

Molecular Formula

C5H12O2S

Molecular Weight

136.21 g/mol

IUPAC Name

1-(2-methoxyethylsulfanyl)ethanol

InChI

InChI=1S/C5H12O2S/c1-5(6)8-4-3-7-2/h5-6H,3-4H2,1-2H3

InChI Key

APJFTFLKPOGWAG-UHFFFAOYSA-N

Canonical SMILES

CC(O)SCCOC

Origin of Product

United States

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